

Application Notes and Protocols for AT7519 in Mouse Models

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Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

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Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.^{[1][2]} Its ability to disrupt cell cycle progression and transcription has made it a subject of interest in preclinical cancer research.^{[1][3][4]} These application notes provide a comprehensive overview of the use of **AT7519** in mouse models of various cancers, including neuroblastoma, multiple myeloma, colon cancer, and glioblastoma, based on published studies. Detailed protocols for in vivo experiments are provided to guide researchers in designing and executing their studies.

Data Presentation: AT7519 Dosage and Efficacy in Mouse Models

The following tables summarize the quantitative data from various preclinical studies of **AT7519** in different mouse cancer models.

Table 1: AT7519
Dosage and
Administration
in Mouse
Models

| Cancer Type | Mouse Model | Dosage (mg/kg) | Administration Route | Dosing Schedule |
|------------------|---|----------------|------------------------|---|
| Neuroblastoma | MYCN-amplified AMC711T xenografts (NMRI nu/nu mice) | 5, 10, 15 | Intraperitoneal (i.p.) | Daily, 5 days on/2 days off for 3 weeks |
| Neuroblastoma | Th-MYCN transgenic mice | 15 | Intraperitoneal (i.p.) | Daily for 5 days |
| Multiple Myeloma | MM.1S xenografts (SCID mice) | 15 | Intraperitoneal (i.p.) | Once daily, 5 days/week for 2 weeks |
| Multiple Myeloma | MM.1S xenografts (SCID mice) | 15 | Intraperitoneal (i.p.) | Once daily, 3 times/week for 4 weeks |
| Colon Cancer | HCT116 xenografts (BALB/c nude mice) | 5 | Intravenous (i.v.) | Single dose (for PK) |
| Colon Cancer | HCT116 xenografts (BALB/c nude mice) | 10 | Intraperitoneal (i.p.) | Single dose (for PD) |
| Colon Cancer | HCT116 xenografts (SCID mice) | 9.1 | Not Specified | Twice daily for 9 days |

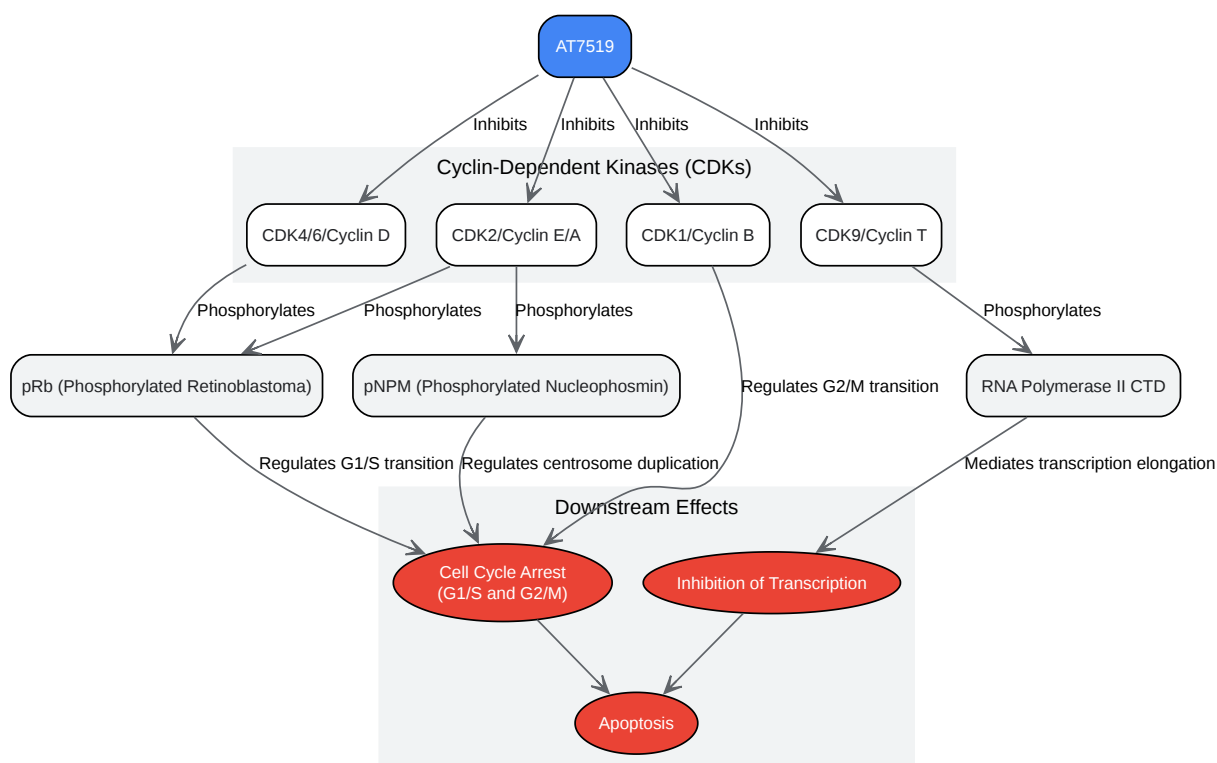
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|--------------|-----------------------------|---------------|------------------------|--|
| Leukemia | HL60 xenografts (nude mice) | 10, 15 | Intraperitoneal (i.p.) | Once or twice daily for two 5-day cycles |
| Glioblastoma | Subcutaneous xenograft | Not Specified | Intraperitoneal (i.p.) | Not Specified |

Table 2: Summary of AT7519 Efficacy in Mouse Models

| Cancer Type | Mouse Model | Key Efficacy Readouts | Results |
|------------------|-----------------------------------|--|---|
| Neuroblastoma | MYCN-amplified AMC711T xenografts | Dose-dependent tumor growth inhibition. | 10 and 15 mg/kg almost completely blocked tumor growth. [5] |
| Neuroblastoma | Th-MYCN transgenic mice | Improved survival and tumor regression. | Average tumor size reduction of 86% at day 7. [5] |
| Multiple Myeloma | MM.1S xenografts | Inhibition of tumor growth and prolonged survival. | Median overall survival of 39-40 days vs 27.5 days for control. [3] |
| Colon Cancer | HCT116 xenografts | Tumor regression. | Complete regression in 6 of 8 mice with 9.1 mg/kg twice daily. [1] |
| Leukemia | HL60 xenografts | Inhibition of tumor growth. | Optimal efficacy at 15 mg/kg once daily. [6] |
| Glioblastoma | Subcutaneous xenograft | Significant reduction in tumor volume and weight. | Tumor volume significantly reduced from Day 14. [7] |

Signaling Pathway of AT7519

AT7519 exerts its anti-cancer effects by inhibiting multiple CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates the primary mechanism of action.



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Caption: Mechanism of action of **AT7519**.

Experimental Protocols

In Vivo Efficacy Study in Xenograft Mouse Model

This protocol is a general guideline adapted from studies using **AT7519** in various xenograft models.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Objective: To evaluate the anti-tumor efficacy of **AT7519** in a subcutaneous xenograft mouse model.

Materials:

- **AT7519**
- Vehicle (e.g., 0.9% saline)
- Human cancer cell line of interest (e.g., MM.1S, HCT116, AMC711T)
- Immunocompromised mice (e.g., SCID, BALB/c nude, NMRI nu/nu)
- Matrigel (optional)
- Calipers
- Syringes and needles

Procedure:

- Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
- Tumor Implantation:
 - Harvest cells and resuspend in serum-free media or saline, potentially mixed with Matrigel.
 - Subcutaneously inject 5×10^6 cells into the flank of each mouse.[\[3\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a measurable size (e.g., $\sim 100\text{-}200 \text{ mm}^3$).[\[5\]](#)
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Animal Randomization and Treatment:
 - Randomize mice into treatment and control groups (n=8-10 mice per group).
 - Prepare **AT7519** solution in the appropriate vehicle.

- Administer **AT7519** or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection). Dosing and schedule will depend on the specific study design (see Table 1).
- Efficacy Evaluation:
 - Continue monitoring tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
- Survival Study (Optional): A separate cohort of mice can be monitored for overall survival.[3]

Pharmacokinetic (PK) Study in Tumor-Bearing Mice

This protocol is based on pharmacokinetic studies of **AT7519**.[\[1\]](#)[\[5\]](#)

Objective: To determine the pharmacokinetic profile of **AT7519** in plasma and tumor tissue.

Materials:

- **AT7519**
- Tumor-bearing mice
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Homogenizer
- LC-MS/MS system

Procedure:

- Drug Administration: Administer a single dose of **AT7519** to tumor-bearing mice via the desired route (e.g., 5 mg/kg i.v. or 5, 10, 15 mg/kg i.p.).[\[1\]](#)[\[5\]](#)
- Sample Collection:

- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 24 hours) post-administration, collect blood samples via cardiac puncture or other appropriate methods.
- Simultaneously, excise the tumors.
- Sample Processing:
 - Plasma: Centrifuge the blood samples to separate plasma.
 - Tumor: Homogenize the tumor tissue in a suitable buffer.
- Bioanalysis:
 - Extract **AT7519** from plasma and tumor homogenates.
 - Quantify the concentration of **AT7519** using a validated LC-MS/MS method.[\[1\]](#)
- Data Analysis:
 - Plot the concentration-time profiles for both plasma and tumor.
 - Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.

Pharmacodynamic (PD) Study in Tumor-Bearing Mice

This protocol outlines the assessment of target engagement and downstream effects of **AT7519**.[\[5\]](#)[\[6\]](#)

Objective: To evaluate the in vivo pharmacodynamic effects of **AT7519** on its molecular targets.

Materials:

- **AT7519**
- Tumor-bearing mice
- Lysis buffer

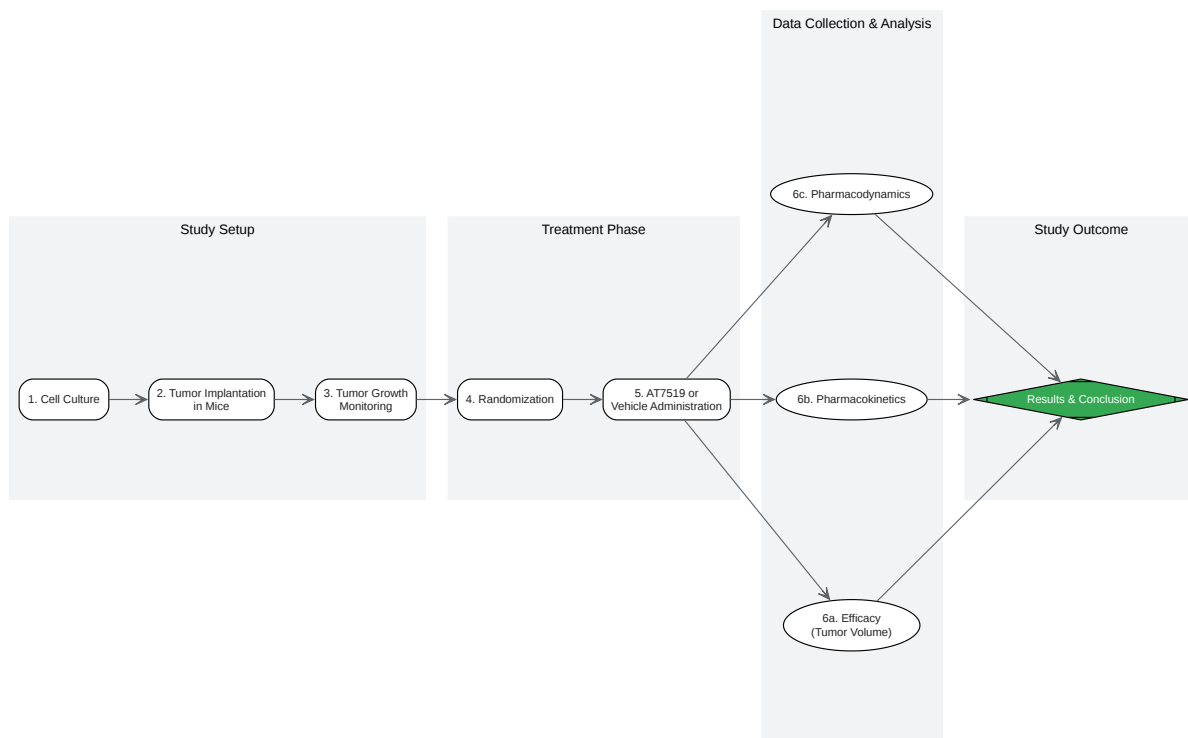
- Antibodies for western blotting (e.g., anti-p-Rb, anti-p-NPM, anti-cleaved PARP, anti-Mcl-1)[5][6]
- Immunohistochemistry reagents

Procedure:

- Treatment: Treat tumor-bearing mice with a single or multiple doses of **AT7519**.
- Tumor Collection: At various time points after the last dose, euthanize the mice and excise the tumors.[6]
- Western Blotting:
 - Prepare protein lysates from the tumor samples.
 - Perform western blotting to assess the phosphorylation status of CDK substrates like Rb and NPM, and levels of apoptosis markers like cleaved PARP or Mcl-1.[5][6]
- Immunohistochemistry (IHC):
 - Fix tumor tissues in formalin and embed in paraffin.
 - Perform IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[3]

Experimental Workflow Example

The following diagram illustrates a typical workflow for a preclinical in vivo study of **AT7519**.



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Caption: Preclinical experimental workflow.

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